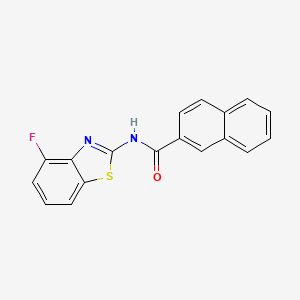

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

CAS No.: 897759-82-9

Cat. No.: VC11900376

Molecular Formula: C18H11FN2OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897759-82-9 |

|---|---|

| Molecular Formula | C18H11FN2OS |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22) |

| Standard InChI Key | QSUXLLGENXWNIM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a 1,3-benzothiazole scaffold substituted with a fluorine atom at the 4-position and a naphthalene-2-carboxamide group at the 2-position. The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring, while the naphthalene system provides extended π-conjugation. Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 322.36 g/mol

-

IUPAC Name: N-(4-Fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

The fluorine atom at the 4-position enhances electronegativity and influences electronic distribution, potentially improving binding affinity in biological systems .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| LogP | ~3.2 (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | Not reported (analogs: 180–220°C) |

| Stability | Stable under inert conditions |

The naphthalene moiety contributes to lipophilicity, while the carboxamide group introduces hydrogen-bonding capacity .

Synthetic Approaches

General Synthesis Strategy

The synthesis typically involves coupling a 4-fluoro-1,3-benzothiazol-2-amine with naphthalene-2-carbonyl chloride under basic conditions:

Alternative Routes

Pharmacological Profile

Anticancer Activity

Structural analogs, such as N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide, exhibit significant antitumor effects in murine models, increasing lifespan by 40–60% compared to controls . Mechanistic studies suggest:

Central Nervous System (CNS) Effects

Benzothiazole carboxamides demonstrate anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . Key findings:

Material Science Applications

Organic Electronics

Fluorinated benzothiazoles serve as electron-deficient units in organic semiconductors. Key parameters:

Fluorescent Probes

The naphthalene system enables applications in bioimaging. Emission maxima range from 450–500 nm (λ = 350 nm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume